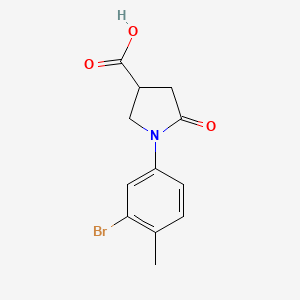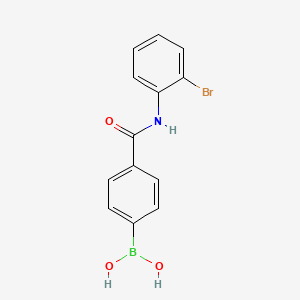
Acide (4-((2-bromophényl)carbamoyl)phényl)boronique
Vue d'ensemble
Description
“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBrNO3 . It is used in various scientific research and has immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development.
Synthesis Analysis
The synthesis of boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, can be achieved through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, are known to catalyze the formation of amide bonds from amines and carboxylic acids . They are also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .Physical and Chemical Properties Analysis
“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 319.95 g/mol . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Applications biomédicales
Les dérivés de l'acide phénylboronique, y compris l'acide (4-((2-bromophényl)carbamoyl)phényl)boronique, ont été explorés pour leur potentiel dans les applications biomédicales. Une application importante est leur rôle de polymères sensibles au glucose, qui peuvent permettre la libération d'insuline auto-régulée dans le traitement du diabète. Ils servent également d'agents de diagnostic et ont des applications dans la cicatrisation des plaies et le ciblage des tumeurs .
Synthèse organique
Le groupe fonctionnel acide boronique présent dans ces composés est un réactif précieux en synthèse organique. Il est particulièrement utile dans les réactions de couplage de Suzuki-Miyaura, qui sont essentielles pour former des liaisons carbone-carbone entre un acide boronique et un composé haloaryle.
Détection du glucose
Les acides phénylboroniques sont connus pour leur capacité à détecter rapidement les niveaux de glucose. Un dérivé de l'acide phénylboronique a été utilisé pour créer un point quantique de carbone fonctionnalisé pour la détection fluorescente du glucose dans le sang, indiquant des applications potentielles dans la gestion du diabète .
Mesure de l'hémoglobine glycosylée
La capacité des acides phénylboroniques à former des complexes avec les sucres a été utilisée dans la conception de biosenseurs pour détecter l'hémoglobine glycosylée dans le sang, une méthode qui offre une meilleure détection du diabète .
Mécanisme D'action
Target of Action
The primary target of the compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.
Result of Action
The result of the action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH , which could influence its efficacy and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with active site serine residues in enzymes . This interaction is crucial for its inhibitory activity against serine proteases, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Cellular Effects
The effects of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of specific proteases, leading to alterations in signaling pathways that rely on protease activity . Additionally, the compound’s impact on gene expression can result in changes in cellular behavior and metabolic processes, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound forms reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition . This mechanism is particularly effective against serine proteases, where the compound acts as a competitive inhibitor. The binding of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid to the enzyme’s active site prevents substrate access, thereby inhibiting enzyme activity and altering downstream biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is relatively stable under standard laboratory conditions, with a melting point of 233-235°C and a predicted density of 1.59±0.1 g/cm³ . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy and biological activity.
Dosage Effects in Animal Models
The effects of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s boronic acid group plays a crucial role in its metabolic interactions, influencing metabolic flux and metabolite levels . Understanding these pathways is vital for elucidating the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid are essential for its biological activity and therapeutic potential.
Subcellular Localization
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKKVGHDIYNFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657084 | |
| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-01-4 | |
| Record name | B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


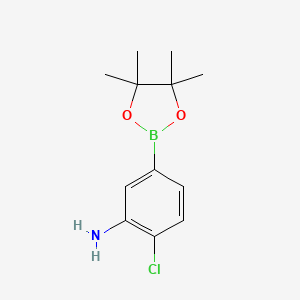

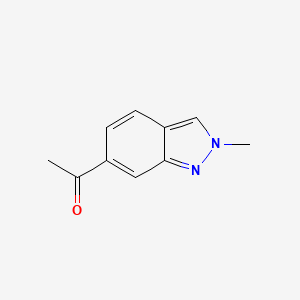
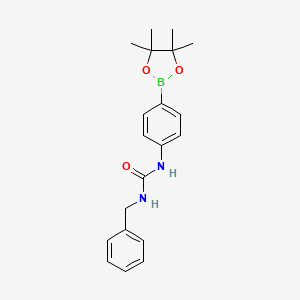
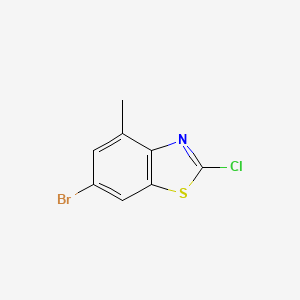
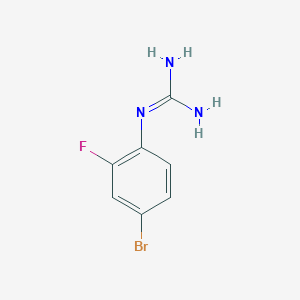
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
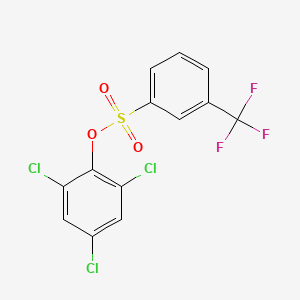
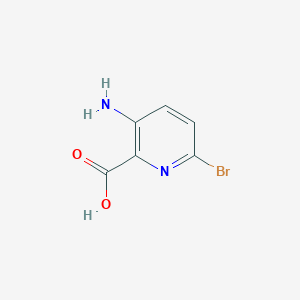
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)


